N-Boc-3-Fluoro-L-tyrosine
Overview
Description
N-Boc-3-Fluoro-L-tyrosine is a derivative of the amino acid tyrosine, where the hydrogen atom at the para position of the phenolic ring is replaced by a fluorine atom. The compound is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications .
Mechanism of Action
Target of Action
The primary target of N-Boc-3-Fluoro-L-tyrosine is the protein superoxide dismutase [Mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress by catalyzing the conversion of superoxide radicals to molecular oxygen and hydrogen peroxide.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Biochemical Analysis
Biochemical Properties
N-Boc-3-Fluoro-L-tyrosine is a derivative of L-tyrosine, where the nitrogen atom is protected by a Boc unit . It is commonly used as an intermediate in biochemical synthesis and as a raw material for the synthesis of peptide-like drug molecules .
Cellular Effects
For instance, 3-Fluoro-L-tyrosine, a related compound, targets the protein superoxide dismutase [mn], mitochondrial .
Molecular Mechanism
Tyrosine and its derivatives are known to interact with various biomolecules and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-Fluoro-L-tyrosine typically begins with commercially available N-Boc-L-tyrosine. The fluorination of the aromatic ring is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced at the carbonyl group of the Boc protecting group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deprotected amino acids.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-Boc-3-Fluoro-L-tyrosine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It is investigated for its potential use in positron emission tomography (PET) imaging due to the presence of the fluorine atom, which can be labeled with radioactive isotopes.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation
Comparison with Similar Compounds
3-Fluoro-L-tyrosine: Lacks the Boc protecting group, making it less stable but more reactive.
N-Boc-L-tyrosine: Lacks the fluorine atom, making it less useful in fluorine-specific applications.
N-Boc-3-Iodo-L-tyrosine: Similar structure but with an iodine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: N-Boc-3
Biological Activity
N-Boc-3-Fluoro-L-Tyrosine is a fluorinated derivative of the amino acid tyrosine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a fluorine atom at the 3-position of the aromatic ring. This compound plays a significant role in biochemical research and pharmaceutical applications due to its unique properties. This article explores its biological activity, mechanisms of action, and potential applications.
- Molecular Formula : C₁₄H₁₈FNO₅
- Molecular Weight : Approximately 299.29 g/mol
- Structure : The compound features a fluorine atom replacing a hydrogen atom on the phenolic ring, which alters its reactivity and interaction with biological systems.
This compound primarily interacts with various biomolecules, influencing enzyme activity and protein interactions. Notably, it targets superoxide dismutase (Mn), a critical enzyme involved in cellular oxidative stress responses. The introduction of fluorine can enhance the metabolic stability and bioavailability of compounds compared to their non-fluorinated counterparts.
Enzyme Interactions
This compound has been shown to act as a substrate in protein biosynthesis, effectively replacing natural tyrosine in proteins. This substitution can influence the protein's structure and function, impacting cellular processes such as signaling pathways and gene expression. For instance, studies indicate that it may alter the activity of enzymes like superoxide dismutase, thereby affecting cellular metabolism and oxidative stress responses.
Cellular Effects
The compound's incorporation into peptides allows researchers to probe protein-protein interactions and enzyme-substrate dynamics. By strategically placing this compound within peptide sequences, scientists can study binding affinities and catalytic efficiencies, providing insights into enzyme mechanisms and potential inhibitor design.
Case Study: Enzyme Activity Modulation
In one study, this compound was incorporated into peptide chains to evaluate its effect on superoxide dismutase activity. The results indicated that fluorination at the 3-position significantly influenced enzyme kinetics, suggesting that this modification could be used to design more effective enzyme inhibitors.
Stability and Degradation Studies
Research has also focused on the stability of this compound in biological systems. Investigations revealed that the compound remains stable under physiological conditions, which is crucial for its potential therapeutic applications. Understanding its degradation pathways is essential for predicting its behavior in vivo .
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Peptide Synthesis : It is widely used as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of fluorinated peptides with tailored properties.
- Pharmaceutical Development : The compound's ability to enhance drug stability makes it a candidate for developing new pharmaceuticals with improved efficacy.
- Molecular Imaging : Its fluorine content allows for applications in positron emission tomography (PET), facilitating non-invasive imaging techniques in clinical settings.
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-Boc-3-Chloro-D-Tyrosine | Chlorine atom at the 3-position | Similar reactivity but different biological effects |
N-Boc-L-Tyrosine | No fluorine substitution | Represents the natural form without modifications |
2-Fluoro-L-Tyrosine | Fluorine at the 2-position | Different regioselectivity impacting biological activity |
3-Fluoro-L-Tyrosine | Fluorine at the 3-position | Used in similar applications but differs in chirality |
This comparative analysis highlights how this compound stands out due to its specific fluorination pattern and protective Boc group, enhancing its utility in synthetic chemistry and biological studies while providing distinct reactivity profiles compared to similar compounds .
Properties
IUPAC Name |
(2S)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYYTCMUSVKTJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620969 | |
Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125218-33-9 | |
Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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